molecular formula C11H6BrF2N3O B8779869 N-(5-Bromopyrazin-2-YL)-2,6-difluorobenzamide CAS No. 1028700-78-8

N-(5-Bromopyrazin-2-YL)-2,6-difluorobenzamide

Cat. No.: B8779869
CAS No.: 1028700-78-8
M. Wt: 314.09 g/mol
InChI Key: RTNQYFBXQHVTOA-UHFFFAOYSA-N
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Description

N-(5-Bromopyrazin-2-YL)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C11H6BrF2N3O and its molecular weight is 314.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

1028700-78-8

Molecular Formula

C11H6BrF2N3O

Molecular Weight

314.09 g/mol

IUPAC Name

N-(5-bromopyrazin-2-yl)-2,6-difluorobenzamide

InChI

InChI=1S/C11H6BrF2N3O/c12-8-4-16-9(5-15-8)17-11(18)10-6(13)2-1-3-7(10)14/h1-5H,(H,16,17,18)

InChI Key

RTNQYFBXQHVTOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CN=C(C=N2)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-bromo-5-amino-pyrazine (24 mmol), triethyl amine (TEA) (5 mL) in dry dichloromethane (DCM) (50 mL) at 00° C. was added 2,6-difluoro-benzoyl chloride (3.0 mL, 24 mmol) dropwise. The mixture was allowed to warm to room temperature over 2 h before it was washed with water (2×100 mL) and dried. Removal of solvents gave N-(5-bromo-pyrazin-2-yl)-2,6-difluorobenzamide (b) as white solid.
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24 mmol
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5 mL
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3 mL
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50 mL
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Synthesis routes and methods III

Procedure details

To a 0° C. cooled and stirred, solution of 2,6-difluorobenzoyl chloride (5.7 g, 36.2 mmol, 0.9 eq) in DCM (200 mL) was added drop wise a solution of 2-amino-5-bromopyrazine (7.0 g, 40.2 mmol, 1.0 eq) in DCM (50 mL) followed b pyridine (3.1 g, 36.2 mmol, 0.9 eq). The resulting mixture was stirred at room temperature for 15 h. The reaction was diluted with DCM (100 mL), and washed with 10% hydrochloric acid (100 mL), dried (Na2SO4) and filtered. The filtrate was concentrated under vacuum and the crude product was purified by flash column chromatography (silica gel, 10% ethyl acetate in hexane) to afford 6.0 g of the title product as a yellow solid. 1HNMR (400 MHz, CDCl3) δ 9.47 (s, 1H), 8.62 (s, 1H, D2O exchangeable), 8.24 (s, 1H), 7.53-7.45 (m, 1H), 7.03 (t, J=8.0 Hz, 2H); ESI-MS (m/z) 314, 316 [(MH)+ Br79,81].
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5.7 g
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7 g
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200 mL
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50 mL
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3.1 g
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100 mL
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